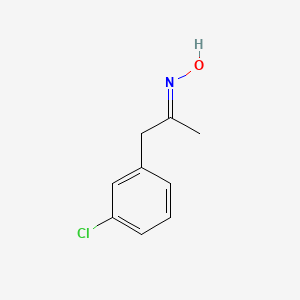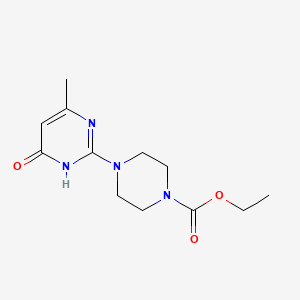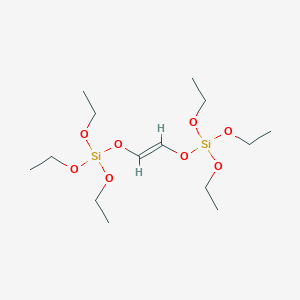
(E)-ethene-1,2-diyl hexaethyl diorthosilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethene-1,2-diyl hexaethyl diorthosilicate is a silicon-based organic compound characterized by its unique structure, which includes ethene and orthosilicate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethene-1,2-diyl hexaethyl diorthosilicate typically involves the reaction of ethene derivatives with orthosilicate precursors under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-ethene-1,2-diyl hexaethyl diorthosilicate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can modify the silicon centers.
Substitution: Substitution reactions can occur at the ethene or orthosilicate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as solvent choice and reaction temperature, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-oxygen compounds, while substitution reactions can introduce new functional groups to the ethene or orthosilicate moieties.
Applications De Recherche Scientifique
(E)-ethene-1,2-diyl hexaethyl diorthosilicate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Medicine: Investigated for use in drug delivery systems and medical implants.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism by which (E)-ethene-1,2-diyl hexaethyl diorthosilicate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include the formation of silicon-oxygen bonds and the stabilization of reactive intermediates. These interactions can lead to changes in the physical and chemical properties of the compound, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl orthosilicate: Another silicon-based compound with similar applications.
Tetraethyl orthosilicate: Used in similar industrial processes.
Hexamethyl disiloxane: Shares some structural similarities and applications.
Uniqueness
(E)-ethene-1,2-diyl hexaethyl diorthosilicate is unique due to its specific combination of ethene and orthosilicate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propriétés
Formule moléculaire |
C14H32O8Si2 |
|---|---|
Poids moléculaire |
384.57 g/mol |
Nom IUPAC |
triethyl [(E)-2-triethoxysilyloxyethenyl] silicate |
InChI |
InChI=1S/C14H32O8Si2/c1-7-15-23(16-8-2,17-9-3)21-13-14-22-24(18-10-4,19-11-5)20-12-6/h13-14H,7-12H2,1-6H3/b14-13+ |
Clé InChI |
DNRORNCIGSNDFB-BUHFOSPRSA-N |
SMILES isomérique |
CCO[Si](OCC)(OCC)O/C=C/O[Si](OCC)(OCC)OCC |
SMILES canonique |
CCO[Si](OCC)(OCC)OC=CO[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


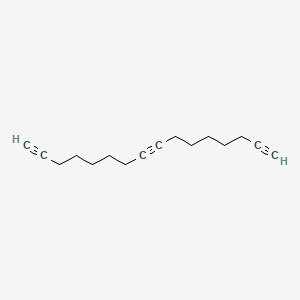
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
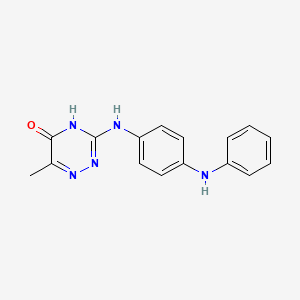


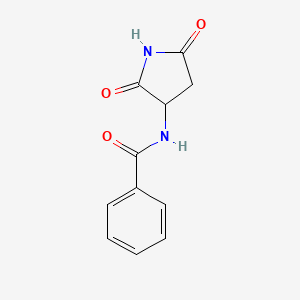

![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)

